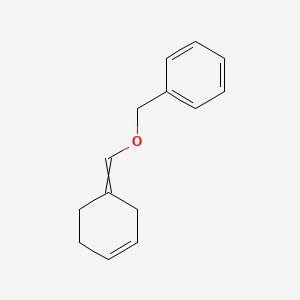

Benzyl-3-cyclohexen-1-ylidenemethyl ether

Description

Structure

3D Structure

Properties

CAS No. |

22428-48-4 |

|---|---|

Molecular Formula |

C14H16O |

Molecular Weight |

200.28 g/mol |

IUPAC Name |

cyclohex-3-en-1-ylidenemethoxymethylbenzene |

InChI |

InChI=1S/C14H16O/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h1-5,7-8,12H,6,9-11H2 |

InChI Key |

JEVXQVKXMWAWQE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=COCC2=CC=CC=C2)CC=C1 |

Origin of Product |

United States |

Chemical Transformations and Reactivity of Benzyl 3 Cyclohexen 1 Ylidenemethyl Ether

Cleavage Reactions of the Ether Linkage

The ether linkage in Benzyl-3-cyclohexen-1-ylidenemethyl ether is a focal point for various chemical transformations. The benzyl (B1604629) group, in particular, is a versatile protecting group in organic synthesis, and its cleavage has been the subject of extensive study.

Acidic Cleavage Mechanisms and Product Distribution

The acid-catalyzed cleavage of benzyl ethers typically proceeds through a mechanism involving protonation of the ether oxygen, followed by nucleophilic attack. In the case of this compound, the reaction with a strong acid, such as hydrogen iodide (HI) or hydrogen bromide (HBr), is expected to yield benzyl halide and the corresponding enol or its tautomer, 3-cyclohexen-1-ylidenemethanol.

The generally accepted mechanism involves the following steps:

Protonation of the ether oxygen: This initial step forms a good leaving group.

Nucleophilic attack: A nucleophile, typically the conjugate base of the acid, attacks the benzylic carbon. This is favored due to the stability of the resulting benzyl cation intermediate.

Formation of products: This results in the formation of a benzyl halide and the alcohol corresponding to the other part of the ether.

The product distribution is influenced by the nature of the acid and the reaction conditions.

| Acid | Typical Products |

| HI | Benzyl iodide, 3-cyclohexen-1-ylidenemethanol |

| HBr | Benzyl bromide, 3-cyclohexen-1-ylidenemethanol |

| HCl | Slower reaction, may require harsher conditions |

Oxidative Cleavage Strategies for Benzyl Ethers

Oxidative cleavage offers an alternative to acidic methods for debenzylation. A variety of oxidizing agents can be employed, often with high selectivity. One common reagent is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). The reaction with DDQ is particularly effective for p-methoxybenzyl ethers but can also be applied to simple benzyl ethers. The mechanism is thought to involve a single electron transfer process.

Other oxidative methods include the use of ceric ammonium (B1175870) nitrate (B79036) (CAN) and N-bromosuccinimide (NBS). These reagents provide a means to deprotect the benzyl group under non-acidic conditions, which can be advantageous when acid-sensitive functional groups are present in the molecule.

Electrochemical Reductive Cleavage in Lignin (B12514952) Model Compounds

Given that benzyl ether linkages are prevalent in lignin, electrochemical reductive cleavage has been explored as a method for lignin depolymerization. This technique can be applied to model compounds like this compound. The process involves the transfer of electrons to the molecule, leading to the cleavage of the C-O bond of the ether.

This method is often carried out in aprotic solvents with a supporting electrolyte. The reduction potential required for cleavage is dependent on the specific structure of the benzyl ether. This technique represents a greener alternative to traditional chemical methods, as it avoids the use of harsh reagents.

Photochemical Debenzylation Reactions

Photochemical reactions provide a mild and often highly selective method for the cleavage of benzyl ethers. This process typically involves irradiation with UV light, often in the presence of a photosensitizer. The 2-nitrobenzyl group is a well-known photolabile protecting group, but simple benzyl ethers can also undergo photochemical cleavage under certain conditions.

The mechanism of photochemical debenzylation can proceed through different pathways, including photoinduced electron transfer. The efficiency and outcome of the reaction are influenced by the wavelength of light, the solvent, and the presence of additives.

Reactivity of the Cyclohexen-1-ylidenemethyl Moiety

The exocyclic double bond in the cyclohexen-1-ylidenemethyl moiety is a site of potential reactivity, particularly for electrophilic additions.

Electrophilic Additions to the Exocyclic Double Bond

The exocyclic double bond in this compound is susceptible to attack by electrophiles. The addition of electrophiles such as halogens (Br₂, Cl₂) or hydrohalic acids (HBr, HCl) would be expected to proceed via a carbocation intermediate. The regioselectivity of this addition would be governed by the stability of the resulting carbocation.

For instance, the addition of HBr would likely lead to the formation of a tertiary carbocation, with the bromide ion then attacking this intermediate. The presence of the ether group and the cyclohexene (B86901) ring could influence the stereochemical outcome of the addition.

| Electrophile | Expected Product |

| Br₂ | 1-(dibromomethyl)-3-cyclohexene derivative |

| HBr | 1-(bromomethyl)-3-cyclohexene derivative (Markovnikov addition) |

| H₂O/H⁺ | 1-(hydroxymethyl)-3-cyclohexene derivative |

Cycloaddition Reactions (e.g., Diels-Alder) with the Cyclohexene Ring

The cyclohexene moiety within this compound can participate in cycloaddition reactions, most notably the Diels-Alder reaction. In this context, the cyclohexene double bond acts as the dienophile, reacting with a conjugated diene. The Diels-Alder reaction is a powerful tool in organic synthesis as it forms a six-membered ring with high stereospecificity and regioselectivity. rdd.edu.iqresearchgate.net It is a [4+2] cycloaddition, involving the 4 π-electrons of the diene and the 2 π-electrons of the dienophile. rdd.edu.iq

The reactivity of the cyclohexene ring as a dienophile is influenced by the substituents attached to it. The reaction typically requires thermal activation and proceeds via a concerted mechanism, forming two new sigma bonds simultaneously. rdd.edu.iq The stereochemistry of the dienophile is retained in the product. For this compound, the bulky benzyl ether group can influence the facial selectivity of the diene's approach.

The scope of the Diels-Alder reaction is broad, with a wide variety of dienes capable of reacting with the cyclohexene ring. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction, although the unsubstituted cyclohexene ring itself can react under appropriate conditions.

| Diene | Expected Product Structure | Reaction Conditions |

|---|---|---|

| 1,3-Butadiene | Bicyclic adduct with a new six-membered ring | High temperature, pressure |

| Cyclopentadiene | Tricyclic adduct (endo/exo isomers possible) | Moderate temperature |

| Anthracene | Polycyclic aromatic adduct | High temperature, reflux in a high-boiling solvent |

| 1-Methoxy-1,3-butadiene | Regioisomeric bicyclic adducts | Mild conditions, Lewis acid catalysis may be used |

Olefin Metathesis Reactions

The double bond within the cyclohexene ring of this compound is a substrate for olefin metathesis reactions. This class of reactions, catalyzed by transition metal complexes, particularly those based on ruthenium (Grubbs' catalysts) and molybdenum (Schrock's catalysts), allows for the cutting and reorganizing of carbon-carbon double bonds. organic-chemistry.orgmasterorganicchemistry.com

For this specific compound, two primary types of olefin metathesis are relevant:

Ring-Opening Metathesis Polymerization (ROMP): In the presence of a suitable catalyst, the strain of the cyclohexene ring can drive its opening and subsequent polymerization. This would result in a polymer chain with repeating units derived from the monomer, featuring the benzyl ether side group. The driving force for ROMP with cyclohexene is the relief of ring strain. organic-chemistry.org

Cross-Metathesis (CM): This reaction occurs between the cyclohexene double bond and another olefin. masterorganicchemistry.com This process can be used to introduce new functional groups onto the ring structure. The equilibrium of the reaction can often be shifted by using a volatile olefin, such as ethylene, as one of the reactants, which is removed from the reaction mixture. organic-chemistry.org

The choice of catalyst is crucial for the success of these reactions. Second-generation Grubbs' catalysts, which feature an N-heterocyclic carbene (NHC) ligand, are known for their high activity and excellent tolerance to various functional groups, including ethers. harvard.edulibretexts.org

| Catalyst | Reaction Type | Potential Outcome |

|---|---|---|

| Grubbs' First Generation Catalyst | ROMP, CM | Polymerization or cross-coupling, may require higher catalyst loading or harsher conditions. |

| Grubbs' Second Generation Catalyst | ROMP, CM | Highly efficient polymerization or cross-coupling with a broad range of olefin partners due to higher activity and stability. harvard.edu |

| Hoveyda-Grubbs Catalysts | ROMP, CM | Enhanced stability and potential for catalyst recovery and reuse; suitable for sterically demanding substrates. libretexts.org |

Carbene and Carbenoid Insertion Chemistry

This compound offers multiple sites for reaction with carbenes and carbenoids, which are highly reactive intermediates. These reactions can lead to the formation of new carbon-carbon bonds through either insertion into C-H bonds or addition across the C=C double bond. wikipedia.org

Cyclopropanation: The most common reaction of carbenes with alkenes is cyclopropanation, where the carbene adds across the double bond of the cyclohexene ring to form a bicyclic cyclopropane (B1198618) derivative. Metal-stabilized carbenoids, often generated from diazo compounds in the presence of rhodium or copper catalysts, are typically used to control the reactivity and selectivity of this transformation. libretexts.orgacsgcipr.org

C-H Insertion: Carbenes can also insert into carbon-hydrogen bonds. chemtube3d.com In this compound, this could occur at several positions:

Allylic C-H bonds: The C-H bonds adjacent to the double bond in the cyclohexene ring are activated and susceptible to insertion.

Aliphatic C-H bonds: Insertion can also occur at other C-H bonds on the cyclohexene ring.

Benzylic C-H bonds: The C-H bonds of the methylene (B1212753) group in the benzyl ether are also potential sites for insertion.

Stevens Rearrangement: A potential side reaction involving the ether oxygen is the Stevens rearrangement. libretexts.org In this process, a nucleophilic attack of the ether oxygen on the carbene can lead to the formation of an ylide, which then rearranges.

The regioselectivity of C-H insertion is often difficult to control with simple carbenes, but intramolecular reactions or the use of specific metal catalysts can impart high selectivity. wikipedia.org

| Carbene Precursor | Catalyst | Primary Reaction Type | Potential Product |

|---|---|---|---|

| Ethyl diazoacetate | Dirhodium tetraacetate | Cyclopropanation | Bicyclo[4.1.0]heptane derivative |

| Diazomethane | Palladium(II) acetate | Cyclopropanation | Unsubstituted bicyclo[4.1.0]heptane derivative |

| N-Tosylhydrazones (in situ generation) | Rhodium complexes | C-H Insertion | Functionalized cyclohexene or benzyl ether derivatives. nih.gov |

Functionalization of Aromatic and Aliphatic C-H Bonds

Radical-Mediated C-H Activation and Coupling Reactions

The benzylic C-H bonds in the benzyl ether moiety are particularly susceptible to radical-mediated functionalization. These methods avoid the need for pre-functionalized starting materials and allow for the direct formation of C-C or C-heteroatom bonds. Photoredox catalysis has emerged as a powerful strategy for activating these otherwise inert C-H bonds under mild conditions. nih.govrsc.org

The general mechanism often involves a photocatalyst, which, upon excitation by visible light, initiates an electron transfer process. rsc.org In the case of benzyl ethers, this can lead to the formation of a radical cation. Subsequent deprotonation generates a stabilized benzyl radical. rsc.org This radical can then be trapped by a variety of radical acceptors to form new bonds. This process, often termed a sequential proton-coupled electron transfer (PCET), allows for high selectivity for the benzylic position. acs.org

This methodology has been successfully applied to the direct arylation of benzyl ethers, providing a route to complex molecules from simple precursors. nih.gov The reaction conditions are typically mild, often proceeding at room temperature in the presence of a suitable photocatalyst and a light source. nih.gov

| Reaction Type | Catalyst System | Coupling Partner | Potential Product |

|---|---|---|---|

| Direct Arylation | Iridium or Ruthenium photocatalyst + Thiol co-catalyst | Electron-deficient arenes | α-Aryl benzyl ether derivative. nih.gov |

| Giese-type Addition | Acridinium photocatalyst + Lewis acid (e.g., Cu(OTf)₂) | Electron-deficient alkenes (e.g., enones) | γ-Aryl ketone derivative. rsc.org |

| Alkoxylation | Photocatalyst + Silyl (B83357) ether | Alcohols (via silyl ethers) | α-Alkoxy benzyl ether (acetal) derivative. researchgate.net |

Selective Functionalization via Directed Metalation

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. wikipedia.orgsemanticscholar.org The resulting aryllithium species can then be quenched with a wide range of electrophiles to introduce a new substituent. semanticscholar.org

In this compound, the oxygen atom of the ether can act as a DMG. While the methoxy (B1213986) group is a well-known DMG, the benzyloxy group can also direct lithiation, albeit its directing power may be influenced by steric factors. core.ac.uk The reaction typically involves treating the substrate with a strong alkyllithium base, such as n-butyllithium or tert-butyllithium, at low temperatures in an ethereal solvent like THF. researchgate.netcardiff.ac.uk

Furthermore, selective α-lithiation at the benzylic position can be achieved, and this α-lithiobenzyloxy group can itself act as a directing group for a second deprotonation at the ortho position of the aromatic ring, leading to a dianionic intermediate that can be further functionalized. researchgate.net

| Base | Electrophile (E+) | Product of ortho-Functionalization |

|---|---|---|

| n-Butyllithium | CO₂ (followed by acidic workup) | o-(Benzyloxy)-benzoic acid derivative |

| sec-Butyllithium/TMEDA | I₂ | o-Iodo benzyl ether derivative |

| tert-Butyllithium | (CH₃)₃SiCl | o-Trimethylsilyl benzyl ether derivative |

| n-Butyllithium | DMF (N,N-Dimethylformamide) | o-(Benzyloxy)-benzaldehyde derivative |

Hydrolysis Kinetics and Mechanisms of Benzyl Ether Bonds

Benzyl ethers are widely used as protecting groups in organic synthesis due to their general stability under many conditions. However, they can be cleaved under specific acidic or hydrogenolytic conditions. ambeed.comorganic-chemistry.org The hydrolysis of benzyl ethers in an acidic medium is a key transformation, and its kinetics and mechanism have been studied using model compounds like benzyl phenyl ether. plu.mxresearchgate.net

The cleavage of the benzyl ether bond is typically acid-catalyzed. nih.govacs.org The reaction mechanism generally proceeds via an SN1 pathway. The first step involves the protonation of the ether oxygen to form a good leaving group (an alcohol). libretexts.org Subsequently, the C-O bond cleaves to form a resonance-stabilized benzyl carbocation and an alcohol. nih.govacs.org This carbocation is relatively stable, which is why the SN1 mechanism is favored over an SN2 pathway, especially for ethers with secondary, tertiary, or benzylic substituents. libretexts.org The final step involves the capture of the carbocation by a nucleophile, such as water or the conjugate base of the acid, to yield benzyl alcohol or a benzyl halide, respectively. nih.gov

Kinetic studies on the hydrolysis of benzyl phenyl ether in high-temperature liquid water have shown the reaction to follow first-order kinetics. plu.mxccspublishing.org.cn The activation energy for this process has been determined, providing quantitative insight into the reaction rate's dependence on temperature. plu.mxresearchgate.net The reaction conditions, including temperature, solvent, and acidity, significantly influence the rate of hydrolysis and the distribution of products. nih.gov

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Reaction Order | First-order | High-temperature liquid water | plu.mx |

| Activation Energy (Ea) | 150.3 ± 12.5 kJ/mol | 220-250 °C in high-temperature liquid water | plu.mxresearchgate.net |

| Primary Products | Phenol and Benzyl Alcohol | Hydrolysis in high-temperature liquid water | researchgate.net |

Mechanistic Investigations of Reactions Involving Benzyl 3 Cyclohexen 1 Ylidenemethyl Ether

Elucidation of Reaction Pathways for Ether Formation

The formation of benzyl (B1604629) ethers is a cornerstone of organic synthesis, often pivotal in the protection of alcohol functionalities. The most prevalent and versatile method for the synthesis of such ethers is the Williamson ether synthesis. organic-chemistry.org This method involves the reaction of an alkoxide with a suitable alkyl halide.

For the specific synthesis of Benzyl-3-cyclohexen-1-ylidenemethyl ether, a plausible pathway would involve the deprotonation of (3-cyclohexen-1-ylidene)methanol to form the corresponding alkoxide. This can be achieved using a strong base such as sodium hydride (NaH). The resulting alkoxide nucleophile would then undergo a bimolecular nucleophilic substitution (SN2) reaction with benzyl bromide or benzyl chloride. researchgate.net The primary nature of the benzyl halide makes it an excellent substrate for SN2 reactions, generally leading to clean and high-yielding formation of the ether. researchgate.net

The reaction is typically carried out in an aprotic polar solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), to facilitate the dissolution of the reactants and to promote the SN2 pathway. The general scheme for this proposed synthesis is depicted below:

Scheme 1: Proposed Synthesis of this compound via Williamson Ether Synthesis

(3-cyclohexen-1-ylidene)methanol + NaH → Sodium (3-cyclohexen-1-ylidene)methoxide + H₂

Sodium (3-cyclohexen-1-ylidene)methoxide + Benzyl bromide → this compound + NaBr

Alternative methods for benzylation under milder or different conditions include the use of benzyl trichloroacetimidate (B1259523) under acidic conditions or 2-benzyloxy-1-methylpyridinium triflate under neutral conditions, which could be applicable if the substrate is sensitive to strongly basic conditions. cdnsciencepub.com

Detailed Mechanistic Studies of Cleavage Reactions (e.g., SN1, SN2, radical pathways)

The cleavage of the C-O bond in benzyl ethers is a well-studied area, with multiple mechanistic pathways available depending on the reaction conditions and the substrate's structure. For this compound, the presence of both a benzyl group and an allylic-like system (the cyclohexenylidene moiety) offers several possibilities for cleavage.

SN1 and SN2 Pathways:

Acid-catalyzed cleavage of ethers is a common method. pressbooks.pub The reaction is initiated by the protonation of the ether oxygen, creating a good leaving group (an alcohol). Ethers with tertiary, benzylic, or allylic groups are prone to cleave via an SN1 mechanism due to the stability of the resulting carbocation. pressbooks.publibretexts.org In the case of this compound, cleavage can occur at either the benzylic C-O bond or the C-O bond of the cyclohexenylidene moiety.

Cleavage via a Benzyl Cation: Protonation of the ether oxygen followed by cleavage of the benzyl C-O bond would generate a resonance-stabilized benzyl cation and (3-cyclohexen-1-ylidene)methanol. This is a highly plausible pathway.

Cleavage via a Cyclohexenylidene Methyl Cation: Alternatively, cleavage of the other C-O bond would lead to a resonance-stabilized vinyl cation, which is also allylic in nature, and benzyl alcohol.

The competition between these pathways would depend on the relative stabilities of the carbocation intermediates. The benzylic cation is generally very stable, making this a likely pathway.

Under conditions that favor SN2 reactions, such as the use of a strong nucleophile with a less hindered substrate, the mechanism could shift. However, for benzyl ethers, the SN1 pathway under acidic conditions is often favored due to the stability of the benzyl carbocation. ias.ac.in

Radical Pathways:

Radical-mediated cleavage offers an alternative, often milder, approach. For instance, catalytic hydrogenolysis (H₂ with a palladium catalyst) is a standard method for debenzylating ethers. researchgate.net This reaction proceeds through a hydrogenolysis mechanism, cleaving the C-O bond and resulting in the formation of toluene (B28343) and the corresponding alcohol. researchgate.net This method is particularly useful due to its selectivity, as it typically does not affect other ether linkages in the molecule. researchgate.net

Visible-light-promoted reactions have also been developed for the cleavage of benzyl ethers, which can proceed via radical chain reactions involving the homolytic cleavage of C-H bonds. cdnsciencepub.com

The following table summarizes the likely cleavage pathways and their key characteristics:

| Cleavage Pathway | Reagents/Conditions | Key Intermediate | Products | Mechanistic Notes |

| SN1 | Strong acids (e.g., HBr, HI) | Resonance-stabilized benzyl cation | Benzyl halide and (3-cyclohexen-1-ylidene)methanol | Favored due to the stability of the benzylic carbocation. pressbooks.pub |

| SN2 | Strong nucleophiles | Pentacoordinate transition state | Dependent on the nucleophile and leaving group | Less likely than SN1 for cleavage at the benzylic position under acidic conditions. |

| Hydrogenolysis | H₂, Pd/C | Surface-adsorbed species | Toluene and (3-cyclohexen-1-ylidene)methanol | A common and selective method for debenzylation. researchgate.net |

| Radical Cleavage | Visible light, photo-oxidant | Radical cation | Benzaldehyde and (3-cyclohexen-1-ylidene)methanol | Involves single-electron oxidation. acs.org |

Understanding Stereochemical Outcomes in Transformations

The stereochemistry of reactions involving this compound is of significant interest due to the presence of a chiral center at the 3-position of the cyclohexene (B86901) ring (if substituted) and the potential for geometric isomerism at the exocyclic double bond.

Transformations that proceed through planar intermediates, such as the SN1 cleavage involving a carbocation, would likely lead to racemization if the carbon atom bearing the ether linkage were a stereocenter. In the parent structure, this is not the case, but for substituted derivatives, this would be a critical consideration.

Reactions involving the cyclohexene ring, such as electrophilic additions to the double bond, would be subject to stereoelectronic control. The approach of the electrophile could be directed by the bulky benzyl ether group, leading to diastereoselective outcomes. For instance, epoxidation of the cyclohexene double bond would likely occur from the face opposite to the substituent at the 1-position.

For reactions that maintain the integrity of the chiral centers, such as the SN2-like formation of the ether, the stereochemistry of the starting alcohol would be retained in the product.

The stereochemical outcome of E2 elimination reactions involving cyclohexyl systems is highly dependent on the conformational arrangement of the leaving group and the beta-protons, requiring an anti-periplanar geometry. While our molecule has an exocyclic double bond, any elimination reactions on the ring would follow these principles.

Intermediates and Transition States in Novel Transformations

The reactivity of this compound in novel transformations would be dictated by the stability of the intermediates and transition states formed. The presence of both the benzyl and the cyclohexenylidene moieties allows for the formation of highly stabilized reactive intermediates.

Cationic Intermediates: As discussed, SN1-type reactions would proceed through a resonance-stabilized benzyl cation. The transition state leading to this intermediate would involve the elongation of the C-O bond and delocalization of the developing positive charge into the benzene (B151609) ring.

Radical Intermediates: In radical reactions, the formation of a benzylic radical is highly favorable due to resonance stabilization. The unpaired electron can be delocalized over the aromatic ring, lowering the energy of the intermediate and the transition state leading to it. This is why benzylic positions are particularly susceptible to radical halogenation and oxidation. nih.gov

Anionic Intermediates: Treatment with a strong base could potentially lead to deprotonation at the benzylic position or at the allylic positions within the cyclohexene ring. The resulting carbanions would be stabilized by resonance. Such intermediates could be trapped with electrophiles, leading to new C-C bond formations.

Computational studies would be invaluable in mapping the potential energy surfaces for these transformations, allowing for the detailed characterization of transition state geometries and activation energies. For example, in a hypothetical acid-catalyzed rearrangement, density functional theory (DFT) could be used to compare the energies of different possible transition states, predicting the most likely reaction pathway.

Catalytic Applications and Catalysis Development with Benzyl 3 Cyclohexen 1 Ylidenemethyl Ether

Catalysts for Ether Synthesis and Derivatization

The formation of the ether linkage in molecules like Benzyl-3-cyclohexen-1-ylidenemethyl ether is a critical step that can be achieved through various catalytic methods. These methods aim to enhance reaction efficiency, selectivity, and yield.

Phase Transfer Catalysis in Williamson Ether Synthesis

The Williamson ether synthesis is a classical and highly effective method for preparing ethers, including benzyl (B1604629) ethers. researchgate.net This reaction involves the coupling of an alkoxide with an alkyl halide. However, when the alcohol and the base (like sodium hydroxide) are in separate phases (aqueous and organic, respectively), the reaction is often slow. Phase transfer catalysis (PTC) addresses this challenge by facilitating the transfer of the alkoxide nucleophile from the aqueous phase to the organic phase where the benzyl halide is located. researchgate.netphasetransfercatalysis.com

Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide - TBAB) or crown ethers, form an ion pair with the alkoxide, rendering it soluble in the organic phase. biomedres.usalfachemic.com This allows the reaction to proceed at a much faster rate. For the synthesis of a compound like this compound, this would involve the reaction of 3-cyclohexen-1-ylidenemethanol with benzyl chloride or benzyl bromide in a biphasic system with a suitable base and a phase transfer catalyst. The use of PTC is particularly advantageous as it often leads to high yields under mild reaction conditions. crdeepjournal.org

Table 1: Examples of Phase Transfer Catalysts in Williamson Ether Synthesis

| Catalyst | Reactants | Solvent System | Yield (%) |

| Tetrabutylammonium bromide (TBAB) | 4-hydroxy propiophenone, Benzyl chloride | Liquid-Liquid-Liquid | >95 |

| Benzyltriethylammonium chloride (TEBA) | p-nitrophenol, Benzyl chloride | Dichloromethane/Water | High |

| Polyethylene glycol (PEG) | n-butanol, Benzyl chloride | Dodecane/Water | High |

Lewis Acid Catalysis in Ether Transformations

Lewis acids play a crucial role in various transformations of ethers, including their synthesis and subsequent reactions. atlanchimpharma.com In the context of ether synthesis, Lewis acids can activate alcohols towards nucleophilic attack. For instance, a copper(II) triflate (Cu(OTf)₂) catalyst can facilitate the thioetherification of benzyl alcohols, a reaction that proceeds through a Lewis-acid-mediated SN1-type mechanism involving a carbocation intermediate. nih.gov While this example leads to a thioether, similar principles can be applied to the formation of ethers.

Lewis acids are also pivotal in the cleavage of benzyl ethers. atlanchimpharma.com For example, tin(IV) chloride (SnCl₄) can selectively cleave benzyl esters in the presence of benzyl ethers. researchgate.net Boron trichloride (B1173362) (BCl₃) is another powerful Lewis acid used for the debenzylation of ethers, often at low temperatures. atlanchimpharma.com The mechanism involves the coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack on the benzylic carbon. atlanchimpharma.com

Table 2: Lewis Acids in Benzyl Ether Transformations

| Lewis Acid | Transformation | Substrate Example | Key Feature |

| Cu(OTf)₂ | Thioetherification | Benzyl alcohol | Mild conditions, SN1-type mechanism nih.gov |

| SnBr₄ | C-C bond insertion | 4-Methoxybenzyl bromide | Forms benzylic quaternary centers nih.gov |

| B(C₆F₅)₃ | Cyanation | Benzyl alcohol | SN1 pathway, cleavage of C-O bond mdpi.com |

| BCl₃ | Debenzylation | Protected chromane | Efficient at low temperatures atlanchimpharma.com |

Catalytic Cleavage and Deprotection Strategies

The benzyl group is a widely used protecting group for alcohols due to its stability under many reaction conditions. Its removal, or deprotection, is a critical step in multi-step synthesis and is often achieved through catalytic methods.

Photoredox Catalysis for Benzyl Ether Cleavage

Traditional methods for benzyl ether cleavage, such as catalytic hydrogenolysis, can be incompatible with sensitive functional groups like alkenes and alkynes. nih.govmpg.de Visible-light photoredox catalysis has emerged as a mild and selective alternative. nih.govresearchgate.net This method allows for the oxidative cleavage of benzyl ethers under conditions that tolerate a wide range of functional groups. nih.gov

In a typical system, a photocatalyst, upon excitation by visible light, can oxidize the benzyl ether. mpg.de The resulting radical cation can then undergo further reactions to cleave the C-O bond. For example, using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as a catalytic photooxidant, benzyl ethers can be cleaved efficiently. nih.govresearchgate.net The reaction time can be significantly reduced by employing continuous-flow systems. nih.govresearchgate.net This method would be particularly suitable for a molecule like this compound, as it would preserve the cyclohexene (B86901) moiety.

Organocatalytic Approaches to Benzylic C-H Activation

Organocatalysis offers a metal-free approach to chemical transformations. In the context of benzyl ethers, organocatalytic methods have been developed for the direct functionalization of the benzylic C-H bond. nih.govnih.gov This strategy allows for the introduction of new functional groups at the benzylic position without cleaving the ether linkage.

A combination of a thiol organocatalyst and a photoredox catalyst can achieve the direct arylation of benzylic ethers. nih.govacs.org The mechanism involves a hydrogen-atom transfer (HAT) from the benzyl ether to a thiyl radical, which is generated through a proton-coupled electron transfer (PCET) process. nih.govacs.org This generates an α-benzyl ether radical that can then couple with an aryl radical. nih.gov Such a transformation on this compound would lead to the formation of a more complex diarylmethane derivative.

Transition Metal-Catalyzed Ether Cleavage (e.g., Ni-catalyzed)

Transition metals, particularly nickel, have been shown to be effective catalysts for the cleavage of the C-O bond in ethers. Nickel-catalyzed reductive cleavage of aryl and benzyl ethers offers a valuable tool for deprotection and further functionalization. rsc.orgrsc.org These reactions often proceed under mild conditions and exhibit good functional group tolerance. rsc.org

For instance, nickel catalysts can mediate the reduction of benzyl 2-pyridyl ethers using sodium isopropoxide as the reducing agent. rsc.org Nickel-catalyzed systems can also effect the reductive cleavage of C-O bonds in the absence of an external reductant, where the alkoxy group of the substrate serves as an internal hydrogen source. nih.gov The mechanism is thought to involve the oxidative addition of the C-O bond to a low-valent nickel species, followed by further steps to yield the cleaved products. researchgate.netosti.gov In the case of this compound, nickel catalysis could potentially be tuned to selectively cleave the benzylic C-O bond.

Table 3: Catalytic Cleavage Methods for Benzyl Ethers

| Catalytic Method | Catalyst/Reagent | Key Features | Potential Application to Target Compound |

| Photoredox Catalysis | DDQ, visible light | Mild, selective, functional group tolerant nih.govresearchgate.net | Cleavage without affecting the cyclohexene ring |

| Organocatalysis | Thiol catalyst, photoredox catalyst | C-H functionalization, metal-free nih.govacs.org | Arylation at the benzylic position |

| Ni-catalyzed Cleavage | Ni(COD)₂, NaOi-Pr | Reductive cleavage, mild conditions rsc.org | Deprotection of the ether |

Supramolecular Catalysis for Ether Activation

Supramolecular catalysis leverages non-covalent interactions to assemble catalytic systems that can activate otherwise inert chemical bonds. In the context of ether activation, this approach is of significant interest for developing selective and efficient catalytic processes. While direct studies on the supramolecular activation of this compound are not extensively documented, the principles of supramolecular chemistry can be applied to understand potential activation pathways.

Poly(benzyl ether) dendrimers and dendrons, for instance, are known to form supramolecular gels through various non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. rsc.org These organized assemblies create unique microenvironments that can influence the reactivity of embedded or interacting molecules. It is conceivable that a supramolecular host could be designed to bind this compound through a combination of these interactions. Such a host could feature a Lewis acidic site positioned to interact with the ether oxygen, thereby weakening the C-O bond and facilitating its cleavage. The cyclohexenyl and benzyl moieties of the ether could serve as recognition sites for the supramolecular host, ensuring specific binding and orientation for catalysis.

Organometallic Chemistry and this compound

The intersection of organometallic chemistry with substrates like this compound opens avenues for novel catalytic transformations. The presence of both an ether linkage and unsaturated moieties (cyclohexene and benzyl groups) provides multiple potential sites for interaction with organometallic reagents and catalysts.

Development of Organometallic Reagents from Related Substrates

The generation of organometallic reagents is a cornerstone of synthetic organic chemistry, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. While the direct conversion of this compound into a stable organometallic reagent is not a common transformation, related substrates offer insight into potential synthetic strategies.

Organometallic reagents, such as organolithium and Grignard reagents, are typically prepared from organic halides. libretexts.orgyoutube.com For example, an alkyl or aryl halide reacts with magnesium metal in an ether solvent to form a Grignard reagent (R-MgX). youtube.com Similarly, reacting an organic halide with lithium metal yields an organolithium reagent (R-Li). libretexts.org These reagents are characterized by a highly polar carbon-metal bond, which imparts significant nucleophilic and basic character to the carbon atom.

| Organometallic Reagent | General Formula | Typical Precursor | Key Characteristics |

| Grignard Reagent | R-MgX (X = Cl, Br, I) | R-X | Strong nucleophile and base |

| Organolithium Reagent | R-Li | R-X | Very strong nucleophile and base |

| Gilman Reagent (Organocuprate) | R₂CuLi | R-Li + CuI | Softer nucleophile, useful for conjugate additions |

The reactivity of these organometallic reagents is highly dependent on the nature of the R group and the metal. For instance, organolithium reagents are generally more reactive than Grignard reagents. saskoer.ca Gilman reagents, or organocuprates, are "softer" nucleophiles and are particularly useful for 1,4-conjugate additions to α,β-unsaturated carbonyl compounds. youtube.com

Role of the Compound in Metal-Catalyzed Cross-Coupling or Olefination Reactions

While specific studies detailing the use of this compound in metal-catalyzed cross-coupling or olefination reactions are limited, the reactivity of related benzyl ethers and vinyl ethers in such transformations provides a strong basis for its potential applications.

Cross-Coupling Reactions:

Nickel-catalyzed cross-coupling reactions have emerged as powerful tools for C-C bond formation. Notably, aryl and benzyl methyl ethers can undergo Suzuki-Miyaura cross-coupling with organoboron reagents in the presence of a nickel catalyst and a suitable ligand, such as 1,3-dicyclohexylimidazol-2-ylidene. organic-chemistry.org This demonstrates that the C-O bond in benzyl ethers can be activated and cleaved by a transition metal catalyst. Given this precedent, it is plausible that the benzylic C-O bond in this compound could be similarly targeted in cross-coupling reactions.

Furthermore, iron-catalyzed cross-electrophile coupling reactions have been developed to couple benzyl halides with disulfides, showcasing the utility of transition metals in activating benzylic positions. nih.gov Palladium-catalyzed cross-coupling of benzyl bromides with lithium acetylides also highlights the versatility of benzylic substrates in these transformations. nih.gov

Olefination Reactions:

The Wittig reaction is a classic olefination method that involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone to form an alkene. harvard.edu While this compound itself is not a direct substrate for the Wittig reaction, its structural motifs are relevant. For example, vinyl ethers, which are structurally related to the enol ether portion of the target molecule, can be synthesized using methoxymethylene ylides in a Wittig-type reaction. harvard.edu

The development of metal-catalyzed olefination reactions has expanded the scope of alkene synthesis. For instance, nickel-catalyzed Heck-type reactions of benzyl chlorides with simple olefins provide a route to functionalized allylbenzene (B44316) derivatives. mit.edu This suggests that under the appropriate catalytic conditions, the benzylic C-O bond in this compound could potentially be cleaved and the resulting benzylic fragment coupled with an olefin.

Carbene Ligands in Organometallic Catalysis

Carbene ligands, particularly N-heterocyclic carbenes (NHCs), have revolutionized organometallic catalysis. wikipedia.orgnih.gov These ligands are known for their strong σ-donating properties and their ability to form stable complexes with a wide range of transition metals. rsc.orgacs.org The stability and reactivity of these metal-carbene complexes make them highly effective catalysts for a variety of organic transformations.

NHCs have been shown to be superior ligands in many catalytic systems, often outperforming traditional phosphine (B1218219) ligands. nih.gov For example, in the nickel-catalyzed cross-coupling of aryl and benzyl methyl ethers, an NHC ligand was found to be crucial for achieving high catalytic activity. organic-chemistry.org The strong M-C bond in NHC complexes contributes to the stability of the catalyst, while the electronic properties of the NHC can be tuned to modulate the reactivity of the metal center.

| Type of Carbene | Key Features | Role in Catalysis |

| Fischer Carbenes | Electrophilic carbene carbon, strong π-accepting metal | Used in reactions like the Dötz annulation |

| Schrock Carbenes | Nucleophilic carbene carbon, high oxidation state metal | Key catalysts for olefin metathesis |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, form stable complexes | Widely used as ancillary ligands in cross-coupling, metathesis, and other reactions |

The application of carbene ligands in catalysis is broad. In addition to cross-coupling, they are central to olefin metathesis, where catalysts like the Grubbs' ruthenium complexes, which feature NHC ligands, are widely used. wikipedia.org The modular nature of NHC ligands allows for the fine-tuning of steric and electronic properties, enabling the development of highly selective and active catalysts for specific applications. rsc.org

Theoretical and Computational Studies on Benzyl 3 Cyclohexen 1 Ylidenemethyl Ether

Quantum Chemical Calculations of Electronic Structure and Stability

Quantum chemical calculations are fundamental in determining the electronic properties and thermodynamic stability of a molecule like Benzyl-3-cyclohexen-1-ylidenemethyl ether. northwestern.edu These methods, which solve the Schrödinger equation for the molecular system, provide insights into electron distribution, molecular orbital energies, and bond characteristics.

For a molecule with both aromatic and alicyclic moieties, such as a benzyl (B1604629) ether, different computational levels can be employed to assess stability. acs.org Methods like Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT), particularly with functionals like B3LYP or M06-2X and various basis sets (e.g., 6-311++G(d,p)), are commonly used for geometry optimization and frequency calculations. acs.orgd-nb.info

In the case of this compound, key areas of investigation would include the stability of different conformers arising from rotation around the C-O and C-C single bonds. For the simpler analogue, benzyl methyl ether, studies have shown that the most stable conformer can depend significantly on the level of theory used. acs.org For instance, B3LYP might predict one conformer as the most stable, while MP2 calculations could favor another due to a better description of intramolecular interactions, such as those between a substituent and the benzene (B151609) ring. acs.org

A Natural Bond Orbital (NBO) analysis could further elucidate the electronic structure by examining electron delocalization and hyperconjugative interactions. acs.org For example, delocalization from non-bonding orbitals on the ether oxygen to adjacent anti-bonding orbitals can influence bond strengths and conformational preferences. acs.org The calculated energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity, with the HOMO-LUMO gap indicating its kinetic stability.

Table 1: Representative Calculated Electronic Properties for a Benzyl Ether Moiety

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack |

| LUMO Energy | -0.8 eV | Indicates susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability |

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a powerful and widely used tool for investigating the mechanisms of organic reactions, offering a balance between computational cost and accuracy. mdpi.com For this compound, DFT could be used to model various potential reactions, such as electrophilic addition to the cyclohexene (B86901) double bond or reactions involving the ether linkage.

DFT calculations allow for the mapping of the potential energy surface of a reaction, identifying the geometries and energies of reactants, transition states, intermediates, and products. mdpi.com For example, the electrophilic addition of an acid (H-X) to the double bond of the cyclohexene ring would be a primary reaction to investigate. DFT would be used to locate the transition state for the protonation step, which leads to a carbocation intermediate. The relative energies of the possible transition states would predict the regioselectivity of the addition, determining which carbon of the double bond is more likely to be protonated. stackexchange.com

Furthermore, DFT can elucidate the stereoselectivity of reactions. In cycloaddition reactions involving cyclohexene derivatives, different pathways (e.g., concerted vs. stepwise) can be evaluated. mdpi.com The activation free energies for each pathway are calculated to determine the most favorable mechanism. For instance, in a hypothetical [2+2] cycloaddition, DFT could show whether the reaction proceeds through a concerted transition state or a zwitterionic intermediate, and which stereoisomer is kinetically favored. rsc.org

Solvent effects are often incorporated into these calculations using models like the Polarizable Continuum Model (PCM) to provide a more realistic representation of reaction energetics in solution. nih.gov

Table 2: Illustrative DFT-Calculated Activation Energies for Electrophilic Addition to a Cyclohexene System

| Reaction Step | Transition State | Activation Energy (kcal/mol) | Reaction Type |

|---|---|---|---|

| Initial Attack | TS1 (Markovnikov) | 15.2 | Rate-determining step |

| Initial Attack | TS2 (anti-Markovnikov) | 21.5 | Higher energy pathway |

Molecular Modeling and Conformational Analysis

The three-dimensional structure and flexibility of this compound are critical to its properties and interactions. Molecular modeling, encompassing both quantum mechanics and less computationally intensive molecular mechanics (MM) methods, is used to perform a thorough conformational analysis.

The molecule possesses several rotatable bonds: the Ph-CH₂, CH₂-O, O-C, and C-C bonds within the cyclohexene ring. Rotation around these bonds gives rise to a complex conformational landscape. The cyclohexene ring itself adopts a half-chair conformation. dalalinstitute.com The substituents on this ring can exist in various pseudo-axial and pseudo-equatorial orientations.

For the benzyl group, studies on related compounds show a preference for conformations that minimize steric repulsion between the substituent and the hydrogen atoms on the aromatic ring. nih.govfigshare.com The orientation of the benzyl group relative to the rest of the molecule would be a key focus. Computational methods can generate a potential energy surface by systematically rotating key dihedral angles, identifying low-energy conformers. ethz.ch

In substituted cyclohexanes, the preference for a substituent to occupy an equatorial position is well-known. youtube.com For this compound, the large benzyl ether group would be expected to strongly favor a pseudo-equatorial or related low-strain orientation to avoid unfavorable steric interactions. Quantum Theory of Atoms in Molecules (QTAIM) analysis can be applied to the calculated electron densities of different conformers to understand the nature of intramolecular interactions, such as weak hydrogen bonds or steric repulsions, that dictate conformational preferences. nih.gov

Table 3: Torsional Angles Defining Key Conformations of the Benzyl Ether Group

| Conformation Name | Dihedral Angle (Ph-C-O-C) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Anti-periplanar | ~180° | 0.0 (Reference) | Extended, often most stable |

| Syn-clinal (gauche) | ~60° | 1.2 | Sterically more hindered |

Prediction of Reactivity and Selectivity via Computational Methods

Computational methods are invaluable for predicting the reactivity and selectivity of organic molecules, guiding synthetic efforts. nih.gov For this compound, reactivity can be assessed using concepts derived from DFT, such as Conceptual DFT. nih.gov

Frontier Molecular Orbital (FMO) theory is another powerful predictive tool. The shape and energy of the HOMO and LUMO can indicate how the molecule will interact with other reagents. For an electrophilic addition, the reaction is typically controlled by the interaction of the electrophile's LUMO with the alkene's HOMO. The site with the largest HOMO coefficient is often the preferred site of attack. researchgate.net

These computational predictions can be used to rationalize experimentally observed outcomes or to forecast the results of unknown reactions, saving significant time and resources in experimental design. researchgate.net

Advanced Spectroscopic Characterization for Structural and Mechanistic Insights

Elucidation of Stereochemical Conformations via Advanced NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of Benzyl-3-cyclohexen-1-ylidenemethyl ether. The molecule's stereochemical complexity, arising from the exocyclic double bond (C=C) and the conformationally flexible cyclohexene (B86901) ring, necessitates the use of advanced, multi-dimensional NMR experiments.

The C=C double bond can exist as either E or Z diastereomers. At room temperature, if the energy barrier to interconversion is low, NMR spectra may show broadened signals or an average of the two forms. However, for many cyclohexylidene derivatives, the E and Z isomers are stable and can be differentiated by NMR. uan.mx Advanced techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are critical for this assignment. These experiments detect through-space correlations between protons that are in close proximity, allowing for the definitive assignment of the geometric isomers. For instance, a NOESY correlation between the vinylic proton of the ylidenemethyl group and the protons at the C2 or C6 position of the cyclohexene ring would help establish the stereochemistry around the double bond.

Furthermore, the cyclohexene ring exists in various conformations, typically a half-chair. The precise conformation and the orientation of substituents can be elucidated using a combination of coupling constant analysis from high-resolution 1D ¹H NMR and 2D techniques like Correlation Spectroscopy (COSY). longdom.org COSY spectra reveal proton-proton coupling networks, helping to trace the connectivity within the ring. longdom.org Heteronuclear experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to assign the ¹H and ¹³C signals unequivocally.

A representative table of expected ¹³C NMR chemical shifts, based on analogous structures, is provided below. The exact values can vary based on the specific isomer and conformation.

Interactive Table 7.1.1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale / Notes |

| C=O (Ether Linkage) | ~140-150 | The exocyclic double bond carbon attached to the ether oxygen. |

| C-O (Ether Linkage) | ~120-130 | The vinylic carbon of the ylidenemethyl group. |

| Benzyl (B1604629) CH₂ | ~70-75 | Methylene (B1212753) group attached to the ether oxygen and the phenyl ring. |

| Aromatic C (Quaternary) | ~137-139 | The carbon of the phenyl ring to which the benzyl CH₂ is attached. |

| Aromatic C-H | ~127-129 | Phenyl ring carbons. |

| Cyclohexene C=C | ~125-135 | The two sp² carbons within the cyclohexene ring. |

| Cyclohexene CH₂ | ~20-35 | The sp³ carbons of the cyclohexene ring. |

Vibrational Spectroscopy (e.g., Raman, FTIR) for Bond Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within this compound.

FTIR spectroscopy is particularly useful for identifying characteristic vibrational modes. The key functional groups in the molecule would produce distinct absorption bands. The C-O-C ether linkage exhibits a strong, characteristic stretching vibration, typically in the range of 1150-1085 cm⁻¹. The presence of the cyclohexene and ylidene double bonds (C=C) would result in stretching vibrations around 1650-1680 cm⁻¹. Aromatic C=C stretching bands from the benzyl group would appear in the 1600-1450 cm⁻¹ region. Additionally, C-H stretching vibrations for the aromatic ring are expected just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

Raman spectroscopy complements FTIR, as it is particularly sensitive to non-polar bonds. The C=C double bonds of the cyclohexene ring and the exocyclic methylene group would be expected to produce strong signals in the Raman spectrum, providing confirmatory evidence for these structural features. semanticscholar.org

Interactive Table 7.2.1: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Method | Notes |

| Aromatic C-H Stretch | 3100-3000 | FTIR/Raman | Characteristic of the benzyl group. |

| Aliphatic C-H Stretch | 3000-2850 | FTIR/Raman | From cyclohexene and benzyl CH₂ groups. |

| C=C Stretch (alkenyl) | 1680-1640 | FTIR/Raman | From cyclohexene and ylidene groups. Raman signal is often strong. |

| Aromatic C=C Stretch | 1600-1450 | FTIR/Raman | Multiple bands expected for the phenyl ring. |

| C-O-C Stretch (ether) | 1150-1085 | FTIR | Typically a strong and characteristic absorption in the infrared spectrum. |

Mass Spectrometry for Reaction Monitoring and Intermediate Detection

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. The molecular formula is C₁₄H₁₆O, corresponding to a monoisotopic mass of approximately 200.12 Da. uni.lu In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 200.

The fragmentation pattern provides significant structural information. For ethers, a common fragmentation pathway is the cleavage of the C-O bond. miamioh.eduscribd.com A primary fragmentation would be the cleavage of the benzyl-oxygen bond, which could lead to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91, a very common and often base peak in the mass spectra of benzyl compounds. researchgate.net Another significant fragmentation could be an α-cleavage, involving the loss of an alkyl radical from the carbon adjacent to the ether oxygen. miamioh.edu

Mass spectrometry is also invaluable for monitoring the progress of reactions that synthesize or modify this compound. By analyzing aliquots of a reaction mixture over time, the disappearance of reactants, the formation of the product, and the appearance of any transient intermediates can be tracked with high sensitivity.

Interactive Table 7.3.1: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Formula | Notes |

| 200 | [M]⁺ | [C₁₄H₁₆O]⁺ | Molecular Ion |

| 109 | [M - C₇H₇]⁺ | [C₇H₉O]⁺ | Loss of a benzyl radical. |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Formation of the stable benzyl or tropylium (B1234903) cation. Often the base peak. |

| 79 | [C₆H₇]⁺ | [C₆H₇]⁺ | Loss of ethoxy from the cyclohexenyl portion. |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation, from loss of H₂ from the benzyl fragment. |

X-ray Crystallography of Derivatives and Metal Complexes

X-ray crystallography provides the most definitive three-dimensional structural information, revealing precise bond lengths, bond angles, and stereochemistry. nih.govwikipedia.org However, this technique requires a well-ordered single crystal. This compound, being a likely oil or low-melting solid, may be difficult to crystallize in its native form.

To overcome this limitation, crystalline derivatives are often synthesized for X-ray diffraction analysis. For example, the double bonds in the cyclohexene ring could be targeted for reactions that yield crystalline products, such as epoxidation or dihydroxylation, followed by further derivatization.

Another powerful strategy involves the formation of metal complexes. The oxygen atom of the ether or the π-systems of the double bonds and the aromatic ring can act as ligands to coordinate with various metal centers (e.g., iron, ruthenium, rhodium). mdpi.com These resulting organometallic complexes are often highly crystalline and suitable for X-ray crystallographic analysis. The structure of the complex provides a rigid framework from which the precise conformation and configuration of the parent ether ligand can be determined with high accuracy. mdpi.com This approach not only facilitates structural elucidation but also opens avenues to explore the catalytic and material properties of such complexes.

Potential Applications of Benzyl 3 Cyclohexen 1 Ylidenemethyl Ether in Advanced Organic Synthesis

Use as a Protecting Group in Multi-Step Syntheses

In the course of a multi-step organic synthesis, it is often necessary to mask the reactivity of certain functional groups to prevent them from interfering with transformations elsewhere in the molecule. The benzyl (B1604629) ether moiety of Benzyl-3-cyclohexen-1-ylidenemethyl ether makes it a suitable candidate for the protection of alcohols. Benzyl ethers are widely used as protecting groups due to their stability across a broad range of reaction conditions, including acidic and basic media, and their compatibility with many oxidizing and reducing agents. organic-chemistry.org

The introduction of a benzyl ether protecting group is typically achieved through the Williamson ether synthesis, where an alcohol is deprotonated with a base (e.g., sodium hydride) and subsequently reacted with a benzyl halide. organic-chemistry.org The deprotection, or cleavage, of the benzyl ether to regenerate the alcohol is most commonly accomplished via palladium-catalyzed hydrogenolysis, which yields the desired alcohol and toluene (B28343) as a byproduct. organic-chemistry.org Alternative deprotection methods exist, such as using strong acids or oxidation, which provides flexibility for substrates that may be sensitive to standard hydrogenolysis conditions. organic-chemistry.org

An efficient and well-designed protecting group strategy is critical for the successful synthesis of large, complex molecules that possess a diverse array of reactive functional groups. acs.org Orthogonal protecting group strategies are particularly powerful, as they allow for the selective removal of one type of protecting group in the presence of others by using specific, non-interfering reaction conditions.

The benzyl ether group is a cornerstone of many orthogonal protection schemes. Its standard deprotection via catalytic hydrogenolysis is a mild method that does not affect many other common protecting groups. organic-chemistry.org For instance, a benzyl ether can be selectively cleaved while leaving acid-labile groups (like silyl (B83357) ethers) or base-labile groups (like esters) intact. This orthogonality allows for a programmed sequence of reactions, where different functional groups can be unmasked and reacted at various stages of a synthesis without disrupting other protected parts of the molecule.

Furthermore, by modifying the electronics of the benzyl group, chemists have developed a suite of substituted benzyl ethers with distinct cleavage conditions. For example, the p-methoxybenzyl (PMB) ether can be removed oxidatively with reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN), conditions under which an unsubstituted benzyl ether remains stable. acs.org This nuanced reactivity enables even more sophisticated, multi-layered orthogonal strategies, where this compound could serve as a robust, late-stage protecting group, stable until its planned removal by hydrogenolysis.

Role as a Key Building Block for Complex Molecules

Beyond its role as a protecting group, the intrinsic structure of this compound makes it a potentially valuable chiral building block, or chiron. The functionalized cyclohexene (B86901) ring is a common motif in a wide array of biologically active molecules and natural products, and its stereochemistry can be crucial for biological function.

Optically active and highly functionalized carbocycles, particularly those derived from carbohydrates, are versatile building blocks in the synthesis of natural products. elsevierpure.com The cyclohexene unit within this compound serves as a scaffold that can be elaborated into more complex structures. The double bond offers a handle for a variety of synthetic transformations, including:

Epoxidation: Formation of an epoxide, which can be opened by various nucleophiles to introduce new functional groups with stereochemical control.

Dihydroxylation: Creation of a diol, adding further oxygenation to the ring.

Cycloaddition Reactions: Participation as a dienophile in Diels-Alder reactions to construct fused ring systems.

The benzyl ether protects the exocyclic hydroxyl functionality, allowing chemists to focus on modifying the carbocyclic core. This strategy is central to the modular synthesis of complex molecules, where pre-functionalized building blocks are assembled iteratively. nih.govnih.gov

The construction of macrocycles and complex polycyclic systems is a significant challenge in organic synthesis. beilstein-journals.orgrsc.org The structural features of this compound could be leveraged in modern synthetic strategies to build these advanced architectures. For example, the cyclohexene ring could be a key component in a Ring-Closing Metathesis (RCM) reaction, a powerful method for forming large rings. core.ac.ukthieme-connect.com By introducing a second alkene tethered to another part of the molecule, an RCM reaction could forge a macrocyclic structure containing the cyclohexene unit.

Similarly, for polycyclic synthesis, the alkene can act as a reactant in intramolecular cyclization reactions. acs.orgresearchgate.net For instance, an intramolecular Diels-Alder reaction could form two new rings in a single, stereocontrolled step. Throughout these complex, ring-forming sequences, the benzyl ether would serve as a robust protecting group, ensuring the stability of the hydroxyl group until a late stage in the synthesis. thieme-connect.com

Contribution to Materials Science and Polymer Chemistry

The field of polymer chemistry is increasingly focused on developing materials with tailored properties and sustainable life cycles, including mechanisms for degradation and recycling. Benzyl ether linkages have been incorporated into polymer backbones to create materials that can be depolymerized on demand.

Poly(benzyl ethers) (PBEs) represent an innovative class of polymers designed to undergo rapid, head-to-tail depolymerization back to their constituent monomers when triggered by a specific chemical signal. rsc.orgrsc.orgpsu.edu This "unzipping" process is typically initiated by the cleavage of a carefully chosen end-cap from the polymer terminus. psu.eduresearchgate.netacs.org The resulting polymers are stable under normal conditions but can be readily disassembled, offering a closed-loop approach to plastic recycling and enabling the creation of stimuli-responsive materials. rsc.orgrsc.org

This compound is a prime candidate to serve as a functional monomer in the synthesis of such advanced PBEs. The polymerization can be achieved through the anionic polymerization of corresponding quinone methide monomers. rsc.org The incorporation of the cyclohexene moiety into the polymer backbone would impart unique properties to the resulting material. This pendent alkene could be used as a site for:

Cross-linking: To enhance the mechanical properties and thermal stability of the polymer.

Post-polymerization functionalization: To attach other molecules, such as dyes, sensors, or bioactive compounds, thereby creating functional materials with tailored applications. nsf.gov

The depolymerization of these materials can be triggered by various stimuli, depending on the end-cap used, including fluoride (B91410) ions, bases, or specific enzymes, allowing for precise control over the material's life cycle. researchgate.netnsf.gov

Table 1: Characteristics of Depolymerizable Poly(benzyl ether) Systems

| Polymer System | Trigger for Depolymerization | Monomer Structure/Function | Potential Applications |

|---|---|---|---|

| Phenol-terminated PBEs | Base (e.g., DBU) rsc.org | Simple aromatic monomers | Recyclable plastics, selective material separation rsc.org |

| Silyl ether end-capped PBEs | Fluoride ions (e.g., TBAF) researchgate.netnsf.gov | Monomers with pendant allyl groups for functionalization nsf.gov | Stimuli-responsive materials, antimicrobial polymers nsf.gov |

| End-capped PBEs | Specific signal to cleave end-cap, followed by base psu.eduacs.org | Varied monomers to tune polymer properties | Amplified signal detection, responsive materials psu.eduacs.org |

| Iodinated PBEs | Specific trigger (e.g., for end-cap removal) | Iodinated monomers for radiopacity | Degradable X-ray contrast agents acs.org |

Monomer in Specialized Polymer Synthesis (e.g., Polyisocyanates)

The structure of this compound suggests its potential utility as a comonomer in the synthesis of specialized polymers. The presence of the cyclohexene ring, with its reactive double bond, opens avenues for various polymerization techniques. In the context of polyisocyanates, while not a traditional monomer for this class of polymers, the vinyl group in the cyclohexene ring could theoretically be functionalized to introduce an isocyanate group, or it could be incorporated into a polymer backbone that is later cross-linked or modified.

The primary allure of incorporating a moiety like this compound into a polymer chain lies in the properties it could impart. The bulky and rigid cyclohexene ring, combined with the benzyl group, could significantly influence the thermal and mechanical properties of the resulting polymer.

Table 1: Potential Influence of this compound Moiety on Polymer Properties

| Property | Potential Influence | Rationale |

| Glass Transition Temperature (Tg) | Increase | The rigid cyclohexene ring would restrict chain mobility. |

| Thermal Stability | Potentially enhanced | The aromatic benzyl group can contribute to thermal resistance. |

| Solubility | Modified | The hydrophobic nature of the molecule would influence solubility in organic solvents. |

| Mechanical Strength | Potentially increased | The bulky structure could lead to increased stiffness and hardness. |

Research into monomers containing similar cyclic and aromatic structures has shown that their incorporation can lead to polymers with high refractive indices and good thermal stability, desirable properties for optical and electronic applications.

Design of Functional Molecules Incorporating the this compound Moiety

The unique combination of a flexible ether linkage, a rigid cyclic alkene, and an aromatic ring makes the this compound moiety an interesting scaffold for the design of new functional molecules. The benzyl ether group is a common protecting group in organic synthesis, known for its stability under various reaction conditions and its relatively straightforward cleavage through hydrogenolysis. organic-chemistry.org This characteristic suggests that the moiety could be used as a stable building block in the synthesis of more complex molecules.

In medicinal chemistry, the cyclohexene ring is a structural component in various biologically active compounds. Its conformational rigidity can be advantageous for binding to specific biological targets. The benzyl group also features prominently in many pharmaceutical agents, contributing to hydrophobic interactions with receptor sites.

Table 2: Potential Functionalization Sites and Their Applications

| Functionalization Site | Potential Reaction | Application |

| Cyclohexene Double Bond | Epoxidation, Dihydroxylation, Halogenation | Introduction of new functional groups for further derivatization, potentially leading to biologically active compounds. |

| Aromatic Ring | Electrophilic Aromatic Substitution | Modification of electronic properties or attachment of pharmacophores. |

| Ether Linkage | Cleavage (Hydrogenolysis) | Deprotection to reveal a hydroxyl group, allowing for the attachment of other molecular fragments. |

Q & A

Q. What synthetic methodologies are suitable for synthesizing Benzyl-3-cyclohexen-1-ylidenemethyl ether?

Answer: A phase-transfer catalysis (PTC) approach can be adapted for synthesis. For example, benzyl chloride derivatives (e.g., benzyl chloromethyl ether ) can react with cyclohexenol precursors under alkaline conditions. Kinetic monitoring via gas chromatography (GC) is recommended to optimize reaction time and purity . Ensure inert conditions (e.g., nitrogen atmosphere) to prevent oxidation of the cyclohexenyl moiety.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy: and NMR can resolve the cyclohexenylidene group’s deshielded protons (δ ~5.5–6.5 ppm) and benzyl ether signals (δ ~4.5 ppm for OCH) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., CHO, MW 200.23 g/mol) and fragmentation patterns.

- IR Spectroscopy: Stretching vibrations for C=C (1600–1680 cm) and ether C-O (1100–1250 cm) validate structural motifs .

Q. What safety protocols are essential when handling this compound?

Answer:

- PPE: Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation: Use fume hoods to mitigate inhalation risks, as ethers can irritate the respiratory system .

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and avoid aqueous rinses to prevent environmental contamination .

Advanced Research Questions

Q. How does the cyclohexenylidene moiety influence the compound’s reactivity in Diels-Alder reactions?

Answer: The conjugated diene system in the cyclohexenylidene group enhances electrophilicity, enabling regioselective [4+2] cycloadditions. Steric hindrance from the benzyl ether substituent may reduce reaction rates with bulky dienophiles. Computational modeling (e.g., DFT) predicts frontier molecular orbital (FMO) interactions to guide reaction design .

Q. What computational methods predict the thermochemical stability of this compound?

Answer: Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-31G*) calculates bond dissociation energies (BDEs) and heat of formation. Include exact-exchange corrections to improve accuracy for van der Waals interactions in the ether linkage . Solvent effects (e.g., PCM model) simulate stability in polar aprotic media.

Q. How does photolytic degradation affect the compound’s stability in long-term storage?

Answer: UV-Vis studies show that the cyclohexenylidene group undergoes [2π+2π] cycloaddition under UV light, forming dimeric byproducts. Store in amber glass at –20°C under argon to suppress radical-mediated decomposition . Accelerated aging experiments (e.g., 40°C/75% RH for 6 months) coupled with HPLC monitoring quantify degradation kinetics .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points: How to validate purity?

Answer: Conflicting melting points may arise from polymorphic forms or residual solvents. Perform:

- DSC/TGA: Differentiate polymorphs via endothermic peaks.

- Karl Fischer Titration: Quantify moisture (<0.1% w/w).

- Recrystallization: Use hexane/ethyl acetate gradients to isolate pure crystals .

Q. Conflicting NMR data in literature: How to reconcile assignments?

Answer:

- 2D NMR (COSY, HSQC): Resolve overlapping signals by correlating - couplings.

- Isotopic Labeling: Introduce at the benzyl ether position to confirm chemical shift assignments .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.